(S)-(-)-N,N-Dimethyl-1-phenethylamine chemical properties
(S)-(-)-N,N-Dimethyl-1-phenethylamine chemical properties
An In-depth Technical Guide to the Chemical Properties of (S)-(-)-N,N-Dimethyl-1-phenethylamine
Authored by: Gemini, Senior Application Scientist
Introduction
(S)-(-)-N,N-Dimethyl-1-phenethylamine, also known as (S)-(-)-α-Methyl-N,N-dimethylbenzylamine, is a chiral tertiary amine of significant interest within the pharmaceutical and fine chemical industries.[1] Its stereochemically defined structure makes it a valuable intermediate and chiral auxiliary in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds.[2] The precise three-dimensional arrangement of its atoms allows for specific interactions in biological systems and chemical reactions, making it a critical building block in the development of pharmaceuticals, particularly those targeting neurological disorders.[2] This guide provides a comprehensive overview of its core chemical properties, synthesis, and analytical characterization, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Profile
The identity and purity of (S)-(-)-N,N-Dimethyl-1-phenethylamine are established through a combination of its physical constants and spectroscopic data. These properties are fundamental for its application in controlled synthetic procedures.
Physical Properties
The compound is typically a colorless to light yellow liquid under standard conditions, characterized by its specific optical rotation, which confirms the presence of the (S)-enantiomer.[1][2] It is sensitive to light and air, necessitating proper storage under an inert atmosphere at reduced temperatures (0-8 °C) to maintain its integrity.[2][3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅N | [1][2][4] |
| Molecular Weight | 149.24 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |
| Boiling Point | 71 °C @ 12 mmHg / 81 °C @ 16 mmHg | [2][4] |
| Density | 0.899 - 0.91 g/mL at 25 °C | [2][3][4] |
| Refractive Index (n20/D) | 1.500 - 1.503 | [2][3][4] |
| Specific Optical Rotation | [α]20/D = -68° to -72° (neat) | [2] |
| Storage Conditions | 0-8 °C, Light and Air Sensitive | [2][3][4] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is non-negotiable for confirming the molecular structure and is a cornerstone of quality control.
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¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint. For the structurally related racemic N,N-Dimethyl-1-phenethylamine, characteristic signals include aromatic protons in the range of δ 7.18-7.37 ppm, a quartet for the benzylic methine proton (CH) at ~δ 3.24 ppm, a singlet for the two N-methyl groups (N(CH₃)₂) at ~δ 2.19 ppm, and a doublet for the terminal methyl group (CH₃) at ~δ 1.36 ppm.[5] The spectrum of the pure (S)-enantiomer is identical; differentiation from its (R)-enantiomer requires the use of chiral shift reagents or chiral chromatography.
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Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands confirming the presence of key functional groups. These typically include C-H stretching from the aromatic ring and aliphatic chains, and C-N stretching vibrations characteristic of a tertiary amine.[6]
-
Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 149. A prominent fragment ion is typically observed at m/z 134, corresponding to the loss of a methyl group, and another major fragment at m/z 72 resulting from benzylic cleavage, which is characteristic of this class of compounds.[6]
Synthesis and Stereochemical Integrity
The synthesis of (S)-(-)-N,N-Dimethyl-1-phenethylamine is most effectively and commonly achieved via the Eschweiler-Clarke reaction, starting from the corresponding primary amine, (S)-(-)-1-phenethylamine. This method is a classic and robust reductive amination procedure.
The Eschweiler-Clarke Reaction
This reaction facilitates the exhaustive methylation of a primary amine using an excess of formaldehyde as the carbon source and formic acid as the reducing agent.[7] A critical advantage of this methodology is its prevention of over-alkylation to form quaternary ammonium salts, a common side reaction with other alkylating agents like methyl halides.[7][8] This simplifies the purification process and leads to higher yields of the desired tertiary amine.[8] Crucially for this application, the Eschweiler-Clarke reaction is known to proceed without racemizing chiral amines, thus preserving the stereochemical integrity of the starting material.[7]
The reaction mechanism involves a two-step methylation process:
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Iminium Ion Formation: The primary amine attacks formaldehyde to form a hemiaminal, which dehydrates to an iminium ion.
-
Hydride Reduction: Formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine (N-methyl-1-phenethylamine) and releasing carbon dioxide.[7][8]
-
Second Methylation: The resulting secondary amine, being more nucleophilic, rapidly undergoes the same sequence to yield the final tertiary amine.
Caption: Mechanism of the Eschweiler-Clarke reaction.
Laboratory-Scale Synthetic Protocol
This protocol is adapted from established procedures for the methylation of phenethylamines.[9]
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Reagent Preparation: In a round-bottomed flask of appropriate size to accommodate potential frothing, add 90% formic acid (approx. 5 molar equivalents). Cool the flask in an ice-water bath.
-
Amine Addition: Slowly add (S)-(-)-1-phenethylamine (1 molar equivalent) to the cooled formic acid with stirring.
-
Formaldehyde Addition: To the resulting solution, add 37% aqueous formaldehyde (approx. 3 molar equivalents).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 95-100 °C. A vigorous evolution of CO₂ will commence.[9] The reaction should be maintained at this temperature for approximately 8 hours to ensure completion.[8]
-
Workup - Acidification: After cooling to room temperature, add 4 N hydrochloric acid to the reaction mixture and evaporate the solution to dryness under reduced pressure. This step removes excess formic acid and formaldehyde and converts the amine product to its hydrochloride salt.
-
Workup - Basification & Extraction: Dissolve the resulting residue in water and make the solution strongly alkaline (pH > 12) by the careful addition of concentrated sodium hydroxide solution. This liberates the free amine. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or benzene) three times.
-
Drying and Purification: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous potassium carbonate or magnesium sulfate). Filter off the drying agent and remove the solvent by rotary evaporation.
-
Final Purification: Purify the crude product by vacuum distillation to yield the final, high-purity (S)-(-)-N,N-Dimethyl-1-phenethylamine.[8][9]
Applications and Chemical Reactivity
The primary utility of (S)-(-)-N,N-Dimethyl-1-phenethylamine stems from its defined stereochemistry.
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Chiral Auxiliary: It is used as a chiral auxiliary, a molecule that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed.[2]
-
Synthesis of Bioactive Molecules: It serves as a key intermediate in the multi-step synthesis of complex pharmaceutical compounds. Its stereocenter is often carried through the synthetic route to become a part of the final active pharmaceutical ingredient (API).[2]
-
Isomeric Distinction: It is important to distinguish (S)-(-)-N,N-Dimethyl-1-phenethylamine from its positional isomer, methamphetamine (N,α-dimethylphenethylamine). While they share the same chemical formula (C₁₀H₁₅N), the placement of the methyl groups is different, leading to vastly different pharmacological and toxicological profiles.[10] This distinction is critical from both a chemical and regulatory standpoint.
Analytical Workflow for Enantiomeric Purity Assessment
For any application involving a chiral compound, verifying its enantiomeric purity or enantiomeric excess (e.e.) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Chiral HPLC Protocol
-
System: An HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are highly effective for separating enantiomers of phenethylamine derivatives.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol, is used. The exact ratio must be optimized to achieve baseline separation of the (S) and (R) enantiomers.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the phenyl group absorbs strongly (e.g., 254 nm).
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100. A purity of >98% is common for commercially available reagents.[1]
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- 4. (S)-(-)-N,N-Dimethyl-1-phenylethylamine 97 17279-31-1 [sigmaaldrich.com]
- 5. N,N-DIMETHYL-1-PHENYLETHYLAMINE(2449-49-2) 1H NMR [m.chemicalbook.com]
- 6. (S)-(-)-N,N-DIMETHYL-1-PHENETHYLAMINE(17279-31-1) IR Spectrum [chemicalbook.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
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